N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine
Description
This compound is a highly specialized phosphoramidite derivative used in oligonucleotide synthesis. Its structure includes:
- N-Benzoyl protection: Stabilizes the purine base during synthesis .
- Diisopropylamino and 2-cyanoethoxy phosphino groups: Critical for forming phosphite triester intermediates during solid-phase DNA assembly .
- 4,4'-Dimethoxytrityl (DMTr) group: Protects the 3'-hydroxyl and enables stepwise coupling via acid-labile deprotection .
- (S)-configured propyl chain: Ensures stereochemical control, crucial for coupling efficiency .
Molecular Formula: C₄₆H₅₀N₇O₇P
Molecular Weight: 843.92 g/mol .
Properties
Molecular Formula |
C45H50N7O6P |
|---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C45H50N7O6P/c1-32(2)52(33(3)4)59(57-27-13-26-46)58-40(28-51-31-49-41-42(47-30-48-43(41)51)50-44(53)34-14-9-7-10-15-34)29-56-45(35-16-11-8-12-17-35,36-18-22-38(54-5)23-19-36)37-20-24-39(55-6)25-21-37/h7-12,14-25,30-33,40H,13,27-29H2,1-6H3,(H,47,48,50,53)/t40-,59?/m0/s1 |
InChI Key |
RHPZFMWWZNRHHT-MXHUVDEASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Biological Activity
N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine is a synthetic compound that belongs to the class of phosphoramidite derivatives. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in nucleic acid chemistry and potential therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Purine Base : The core purine structure is crucial for its interaction with nucleic acids.
- Benzoyl Group : This moiety may enhance lipophilicity and influence binding interactions.
- Phosphoramidite Group : This functional group is essential for nucleic acid synthesis, allowing for the formation of phosphodiester bonds.
- Dimethoxytrityl (DMT) : The presence of DMT provides protection for the 5' hydroxyl group during oligonucleotide synthesis.
The biological activity of this compound can be attributed to its ability to participate in nucleic acid synthesis and potentially modulate biological pathways through its interactions with nucleotides and nucleic acids. The diisopropylamino and cyanoethoxy groups may also enhance its pharmacological properties by improving solubility and stability.
Antimicrobial Activity
Research has indicated that compounds similar to N-Benzoyl derivatives exhibit antimicrobial properties. For instance, studies on related phosphoramidites have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial biofilm formation, which is crucial for pathogenicity.
Cytotoxicity Studies
While examining the cytotoxic effects of similar compounds, it was noted that some derivatives showed toxicity towards eukaryotic cell lines. For example, certain N1-substituted compounds were found to be toxic while others were less so, suggesting a structure-activity relationship that warrants further investigation.
Case Studies
-
Case Study on Biofilm Inhibition :
- A study evaluated the effectiveness of N-benzoyl derivatives in preventing biofilm formation by Salmonella enterica and Pseudomonas aeruginosa. Results showed significant inhibition at concentrations as low as 6 mg/ml, indicating potential as an antimicrobial agent in clinical settings.
-
Cytotoxicity Assessment :
- In vitro assays demonstrated that while some derivatives exhibited high cytotoxicity against cancer cell lines, others maintained lower toxicity profiles, suggesting potential for selective targeting in therapeutic applications.
Comparative Biological Activity Table
| Compound Type | Activity Profile | Notes |
|---|---|---|
| N-Benzoyl Derivatives | Antimicrobial activity against Gram-positive/negative bacteria | Effective at low concentrations |
| Phosphoramidite Variants | Cytotoxicity towards eukaryotic cell lines | Varies significantly among different derivatives |
| Dihydropyridine Compounds | Calcium channel blocking activity | Related structures show antioxidant properties |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Anticancer Activity
Research indicates that derivatives of purine compounds exhibit antiviral and anticancer properties. N-Benzoyl-9H-purine derivatives have been synthesized to evaluate their efficacy against various viral strains and cancer cell lines. Studies have shown that modifications to the purine structure can enhance binding affinity to target enzymes involved in viral replication or cancer cell proliferation .
2. Nucleotide Analogues
This compound can serve as a nucleotide analogue in biochemical assays. Its phosphoramidite group allows for incorporation into DNA or RNA strands during synthesis, facilitating the study of nucleic acid interactions and functions. Such applications are crucial in developing gene therapies and understanding genetic diseases .
Molecular Biology Applications
1. Gene Synthesis and Modification
The phosphoramidite functionality of N-Benzoyl-9H-purine enables its use in automated DNA synthesis protocols. It can be utilized to create modified oligonucleotides that may possess enhanced stability or altered binding properties compared to natural nucleotides. This is particularly useful in designing probes for diagnostic applications or in creating therapeutic oligonucleotides .
2. Enzyme Inhibition Studies
The compound's ability to mimic natural substrates makes it valuable in studying enzyme kinetics and inhibition mechanisms. By assessing how effectively this compound inhibits specific enzymes, researchers can gain insights into metabolic pathways and develop targeted inhibitors for therapeutic purposes .
Biochemical Applications
1. Drug Delivery Systems
N-Benzoyl-9H-purine derivatives can be explored as part of drug delivery systems where they may enhance the solubility and bioavailability of poorly soluble drugs. The incorporation of phosphoramidite groups may facilitate the formation of nanoparticles or liposomes that encapsulate therapeutic agents, improving their delivery to target sites within the body .
2. Bioconjugation Techniques
The unique functional groups present in this compound allow for bioconjugation with various biomolecules, including proteins and antibodies. This can be leveraged to create targeted therapeutics or imaging agents that enhance the specificity of treatments for diseases such as cancer .
Case Study 1: Antiviral Screening
In a study examining the antiviral properties of modified purines, N-Benzoyl-9H-purine was tested against HIV and Hepatitis C virus strains. Results indicated that certain derivatives exhibited significant inhibition of viral replication, suggesting potential development as antiviral agents.
Case Study 2: Oligonucleotide Synthesis
A research team utilized N-Benzoyl-9H-purine in synthesizing modified oligonucleotides aimed at enhancing stability against nuclease degradation. The synthesized oligonucleotides showed improved cellular uptake and retention, indicating their potential use in gene therapy applications.
Comparison with Similar Compounds
N-6-Benzoyl-N-9-{(2S,5S)-5-{(1S)-O-[2-cyanoethoxy(diisopropylamino)phosphino]-2-O-DMTr-ethyl-1-yl}-1,4-dioxan-2-yl}adenine (13a)
6-(Benzyloxy)-9-((1S,3R,3S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-methylenecyclopentyl)-N-((4-methoxyphenyl)diphenylmethyl)-9H-purin-2-amine (CAS 142217-80-9)
- Key Differences :
- Applications : Primarily used in nucleoside analog research, lacking the phosphoramidite moiety required for automated DNA synthesis .
Simplified Purine Derivatives
N-Benzyl-9-isopropyl-9H-purin-6-amine
9-Methyl-2-phenethyl-9H-purin-6-amine (LIB_352)
- Key Differences :
- Applications : Explored for kinase inhibition studies, highlighting divergent biological vs. synthetic utility compared to the target compound .
Functional Group Comparisons
Preparation Methods
Protection of the Purine Amine (Benzoylation)
- The starting nucleoside, 9H-purine-6-amine derivative, is reacted with benzoyl chloride or benzoyl anhydride under basic conditions to form the benzoyl-protected amine.
- Typical reaction conditions involve a mild base such as triethylamine in anhydrous solvents like dichloromethane at low temperature to room temperature.
- This step ensures the amine is protected to prevent side reactions during subsequent steps.
Protection of the 3'-Hydroxyl with 4,4'-Dimethoxytrityl (DMT) Group
- The 3'-hydroxyl group of the sugar moiety is selectively protected using 4,4'-dimethoxytrityl chloride (DMT-Cl).
- The reaction is usually carried out in pyridine or dichloromethane with a base like pyridine or triethylamine at 0°C to ambient temperature.
- The DMT group serves as an acid-labile protecting group, removable under mild acidic conditions during oligonucleotide synthesis.
Phosphitylation to Form the Phosphoramidite
- The key phosphitylation step involves reacting the 2'-hydroxyl group with a phosphitylating reagent, typically diisopropylamino(2-cyanoethoxy)phosphinooxy reagent.
- This reagent introduces the phosphoramidite group, essential for coupling in automated DNA/RNA synthesis.
- The reaction is conducted under anhydrous conditions, often in dichloromethane, with a base such as diisopropylethylamine (DIPEA) at low temperature.
- The product is purified by chromatography to isolate the pure phosphoramidite.
Reaction Conditions and Yields
Though direct yield data for this exact compound is limited in open literature, analogous phosphoramidite syntheses provide typical yields and conditions, summarized below:
| Step | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzoylation of amine | Benzoyl chloride, triethylamine, DCM, 0–25°C | 80–90 | Mild base prevents over-acylation |
| DMT protection of 3'-OH | DMT-Cl, pyridine or DCM, 0–25°C | 85–95 | Selective protection, monitored by TLC |
| Phosphitylation (phosphoramidite formation) | Diisopropylamino(2-cyanoethoxy)phosphinooxy reagent, DIPEA, DCM, 0°C | 70–85 | Requires strict anhydrous conditions |
These yields are consistent with the synthetic protocols for similar nucleoside phosphoramidites reported in patent literature and research articles.
Analytical and Purification Techniques
- Chromatography: Silica gel flash chromatography or reverse-phase HPLC is used to purify intermediates and final phosphoramidite.
- NMR Spectroscopy: ^1H NMR and ^31P NMR confirm the structure and purity.
- Mass Spectrometry: Confirms molecular weight and identity.
- Thin-Layer Chromatography (TLC): Monitors reaction progress.
Research Findings and Optimization Notes
- The stereochemistry at the (S)-2-position is preserved by using enantiomerically pure starting materials and mild reaction conditions.
- The choice of protecting groups (benzoyl for amine, DMT for hydroxyl) balances stability during synthesis and ease of removal during oligonucleotide assembly.
- The diisopropylamino(2-cyanoethoxy)phosphinooxy group is preferred for its stability and reactivity in automated DNA synthesis.
- Strict anhydrous conditions and inert atmosphere (nitrogen or argon) are critical during phosphitylation to prevent hydrolysis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Benzoylation | Benzoyl chloride, triethylamine, DCM, 0–25°C | Protect purine amine | 80–90 |
| 2 | Hydroxyl protection (DMT) | 4,4'-Dimethoxytrityl chloride, pyridine, 0–25°C | Protect 3'-OH | 85–95 |
| 3 | Phosphitylation | Diisopropylamino(2-cyanoethoxy)phosphinooxy, DIPEA, DCM, 0°C | Introduce phosphoramidite group | 70–85 |
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis involves sequential protection, phosphitylation, and purification steps. Key steps include:
- Protection of the purine base : The benzoyl group at the N6 position stabilizes the adenine base during oligonucleotide synthesis .
- Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite under anhydrous conditions (e.g., dichloromethane, diisopropylethylamine) introduces the phosphoramidite moiety at the 3'-hydroxy group. Reaction times typically range from 4–12 hours .
- Dimethoxytrityl (DMT) protection : The 5'-hydroxy group is protected with a DMT group to enable stepwise oligonucleotide assembly. DMT removal is monitored via UV-vis spectroscopy .
- Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) or HPLC (≥97% purity) isolates the product as a diastereomeric mixture due to the chiral phosphorus center .
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 31P NMR confirm regiochemistry and phosphoramidite linkage. For example, the DMT group shows aromatic protons at δ 6.7–7.4 ppm, while the phosphorus signal appears at δ 149–151 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-TOF/MS validates the molecular weight (e.g., observed [M+H]+ at m/z 843.92 matches the theoretical value) .
- HPLC Analysis : Reverse-phase HPLC with UV detection (260 nm) assesses purity and resolves diastereomers .
Q. What are the primary research applications of this compound?
- Oligonucleotide Synthesis : As a phosphoramidite building block, it enables site-specific incorporation of modified adenine residues into DNA/RNA strands, useful for studying nucleic acid interactions or developing antisense therapeutics .
- Structural Studies : The DMT and benzoyl groups enhance solubility and stability during solid-phase synthesis .
Advanced Research Questions
Q. How do researchers address stereochemical challenges during synthesis?
- Diastereomer Analysis : The chiral phosphorus center generates two diastereomers, resolved via HPLC using C18 columns and acetonitrile/water gradients. Relative stereochemistry is confirmed by 31P NMR coupling patterns .
- Reaction Optimization : Steric hindrance from the diisopropylamino group can slow phosphitylation. Using excess phosphitylation reagent (1.5–2.0 eq) and extended reaction times (12–24 hours) improves yields .
Q. What factors influence the compound’s stability during storage and synthesis?
- Moisture Sensitivity : The phosphoramidite moiety hydrolyzes in the presence of water. Storage under argon at –20°C in anhydrous acetonitrile or dichloromethane is critical .
- Light Sensitivity : The DMT group is UV-labile. Reactions are conducted in amber glassware, and purified compounds are stored in dark vials .
- Purity Degradation : Impurities from incomplete DMT removal (detected via HPLC) can reduce coupling efficiency. Repurification via silica gel chromatography restores activity .
Q. How is coupling efficiency optimized in oligonucleotide synthesis?
- Activation Reagents : 1H-Tetrazole or 5-ethylthio-1H-tetrazole (0.3–0.5 M in acetonitrile) activates the phosphoramidite, with coupling times of 2–5 minutes for >99% efficiency .
- Solvent Effects : Anhydrous acetonitrile minimizes side reactions. Pre-absorption of the solid support with activator solution improves reagent diffusion .
- Quality Control : Trityl assays quantify DMT removal efficiency after each coupling cycle, ensuring stepwise elongation .
Data Contradictions and Resolution
- Diastereomer Reactivity : Some studies report negligible differences in coupling efficiency between diastereomers , while others note a 5–10% variation in oligonucleotide yield . This discrepancy may arise from differences in solid support porosity or activator concentration.
- Phosphitylation Yields : Yields range from 51% (small-scale reactions) to 84% (optimized conditions), highlighting the need for rigorous moisture control and reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
